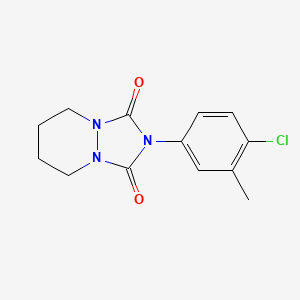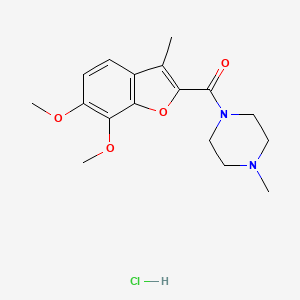
Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique molecular structure allows it to interact with different biological targets, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride involves several steps. The starting materials typically include piperazine and 6,7-dimethoxy-3-methyl-2-benzofuran. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures that the compound is produced efficiently and meets the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions: Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying various biological processes and interactions. In medicine, the compound is investigated for its potential therapeutic effects, including its role in treating certain diseases. In industry, it is utilized in the production of various products, such as pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Piperazine, 1-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride include other piperazine derivatives and benzofuran compounds. These compounds share structural similarities but may differ in their specific functional groups and properties.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and molecular structure. This uniqueness allows it to interact with different biological targets and exhibit distinct properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
40713-19-7 |
|---|---|
Molekularformel |
C17H23ClN2O4 |
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
(6,7-dimethoxy-3-methyl-1-benzofuran-2-yl)-(4-methylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C17H22N2O4.ClH/c1-11-12-5-6-13(21-3)16(22-4)15(12)23-14(11)17(20)19-9-7-18(2)8-10-19;/h5-6H,7-10H2,1-4H3;1H |
InChI-Schlüssel |
WWQBMXJCRSTRDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C1C=CC(=C2OC)OC)C(=O)N3CCN(CC3)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12908067.png)




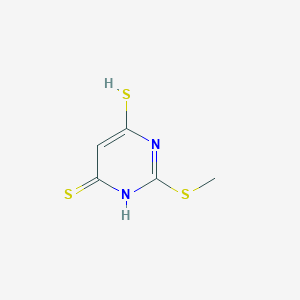
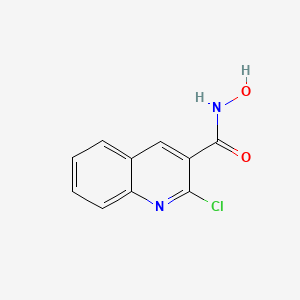
![2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide](/img/structure/B12908103.png)
![1-{[(4-Chlorophenyl)methoxy]methyl}-5-iodopyrimidin-2(1H)-one](/img/structure/B12908104.png)
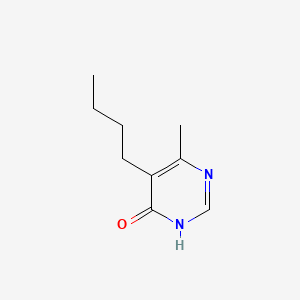
![3-(2,3-Dimethyl-1-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12908107.png)
![3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine](/img/structure/B12908110.png)

